4-acetyl-N-(3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide
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Overview
Description
4-ACETYL-N-(3,5-DI-TERT-BUTYL-4-OXOCYCLOHEXA-2,5-DIEN-1-YLIDENE)BENZENE-1-SULFONAMIDE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of multiple functional groups, including an acetyl group, tert-butyl groups, and a sulfonamide group, which contribute to its reactivity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ACETYL-N-(3,5-DI-TERT-BUTYL-4-OXOCYCLOHEXA-2,5-DIEN-1-YLIDENE)BENZENE-1-SULFONAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 3,5-di-tert-butyl-4-hydroxybenzaldehyde with an appropriate sulfonamide derivative under acidic conditions. The reaction is carried out in the presence of a catalyst, such as trifluoromethanesulfonic acid, to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as column chromatography, can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-ACETYL-N-(3,5-DI-TERT-BUTYL-4-OXOCYCLOHEXA-2,5-DIEN-1-YLIDENE)BENZENE-1-SULFONAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like toluene or ethanol, and specific catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinones, while substitution reactions can produce a wide range of substituted aromatic compounds .
Scientific Research Applications
4-ACETYL-N-(3,5-DI-TERT-BUTYL-4-OXOCYCLOHEXA-2,5-DIEN-1-YLIDENE)BENZENE-1-SULFONAMIDE has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-ACETYL-N-(3,5-DI-TERT-BUTYL-4-OXOCYCLOHEXA-2,5-DIEN-1-YLIDENE)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. It may also inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
3,5-DI-TERT-BUTYL-4-HYDROXYBENZALDEHYDE: A precursor in the synthesis of the target compound, known for its antioxidant properties.
3,5-DI-TERT-BUTYL-4-HYDROXYACETOPHENONE: Another similar compound with antioxidant and anti-inflammatory activities.
2,5-DI-TERT-BUTYL-1,4-DIMETHOXYBENZENE: A related compound used in organic synthesis and material science.
Uniqueness
4-ACETYL-N-(3,5-DI-TERT-BUTYL-4-OXOCYCLOHEXA-2,5-DIEN-1-YLIDENE)BENZENE-1-SULFONAMIDE is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C22H27NO4S |
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Molecular Weight |
401.5 g/mol |
IUPAC Name |
4-acetyl-N-(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide |
InChI |
InChI=1S/C22H27NO4S/c1-14(24)15-8-10-17(11-9-15)28(26,27)23-16-12-18(21(2,3)4)20(25)19(13-16)22(5,6)7/h8-13H,1-7H3 |
InChI Key |
ALBSSVPNUJORSP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C(=C2)C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
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